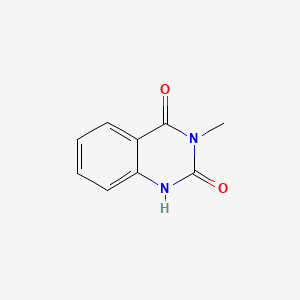
3-甲基喹唑啉-2,4(1H,3H)-二酮
描述
3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with potential in various fields of research and industry. It is a derivative of quinazoline, a well-known heterocyclic compound that has drawn immense attention due to its significant biological activities . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The molecular formula of 3-methylquinazoline-2,4(1H,3H)-dione is C9H8N2O2.Chemical Reactions Analysis
Quinazoline derivatives have shown significant biological activities. For instance, synthesized compounds 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione were found to have highly alpha-amylase and alpha-glucosidase inhibitory activity in molecular docking studies .Physical And Chemical Properties Analysis
3-methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 176.17 g/mol. More detailed physical and chemical properties might not be readily available as this compound is used primarily for research and development .科学研究应用
化学合成和修饰
3-甲基喹唑啉-2,4(1H,3H)-二酮及其衍生物在化学合成中得到了广泛探索。例如,利用铜(I)催化的[3+2]环加成反应与末端炔烃反应,形成1,4-二取代的1,2,3-三唑,展示了该化合物在有机合成中的多功能性(Kafka et al., 2011)。类似地,涉及3-甲基喹唑啉-2,4(1H,3H)-二酮的氧化反应已被进行,以合成各种衍生物,突显了其在不同化学环境中的适应性(Lezina et al., 2012)。
药物开发
该分子及其衍生物在药物中具有潜在应用。例如,三唑基和三嗪基喹唑啉二酮已被设计和合成,用于其作为抗肿瘤药物的潜在用途,展示了该化合物在药物开发中的相关性(Al-Romaizan et al., 2019)。
光谱和结构分析
3-甲基喹唑啉-2,4(1H,3H)-二酮已经接受了广泛的光谱分析。研究使用核磁共振(NMR)和X射线晶体学等方法来阐明其衍生物的结构和电子性质,为化学和药物研究提供了关键的见解(Sebastian et al., 2015)。
催化和绿色化学
该化合物还在催化和绿色化学中找到了应用。例如,使用二氧化碳进行的碳酸铯催化的喹唑啉-2,4(1H,3H)-二酮合成,展示了其在环保友好的化学过程中的作用(Patil et al., 2008)。
未来方向
Quinazoline derivatives have shown potential in various therapeutic applications, and new quinazoline-based compounds are being designed and synthesized as potential drugs . Moreover, the conversion of CO2 into quinazoline-2,4(1H,3H)-diones is being explored, which could open a door to develop novel catalysts for the conversion of other acid gases such as SO2 and H2S .
属性
IUPAC Name |
3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGZKCYBINPOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322447 | |
| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
607-19-2 | |
| Record name | 607-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

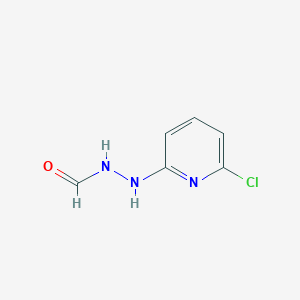
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)
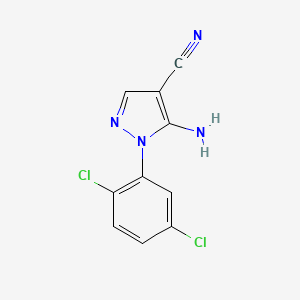
![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
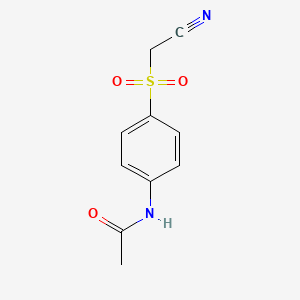

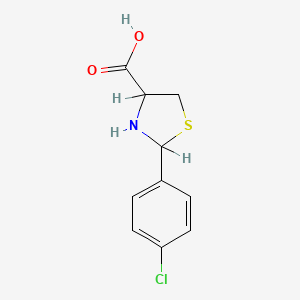
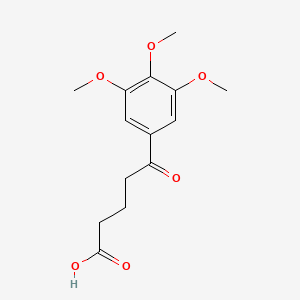
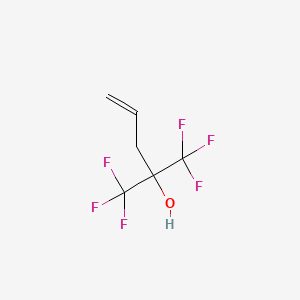
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)